4-(2-Naphthyl)phenylboronic acid
Overview
Description
4-(2-Naphthyl)phenylboronic acid, also known as (4-naphthalen-2-ylphenyl)boronic acid, is a compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(2-Naphthyl)phenylboronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further bonded to a naphthyl group . The exact mass and monoisotopic mass of the compound are both 248.1008598 g/mol .Chemical Reactions Analysis
Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, and involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .Physical And Chemical Properties Analysis
4-(2-Naphthyl)phenylboronic acid is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications
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Diagnostic and Therapeutic Applications
- Field : Analytical Sciences
- Application Summary : Phenylboronic acid (PBA) derivatives, including “4-(2-Naphthyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Results or Outcomes : The outcomes of these applications are varied and can include the detection of specific molecules or the delivery of therapeutic agents .
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Enrichment of cis-diol Containing Molecules
- Field : Materials Science
- Application Summary : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules .
- Methods and Procedures : These polymers are synthesized in a one-pot polymerization approach, and their physical features are characterized in detail .
- Results or Outcomes : The polymers show a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity .
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Biomedical Applications
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Solar Cells and Cancer Treatment
- Field : Material Sciences and Oncology
- Application Summary : Phenylboronic acid has been used in the creation of N-type polymers for all-polymer solar cells and as inhibitors of lactate dehydrogenase against cancer cell proliferation .
- Results or Outcomes : The outcomes of these applications can include the creation of efficient solar cells or the inhibition of cancer cell proliferation .
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Glucose-Responsive Drug Delivery
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Potent and Selective mTOR Kinase Inhibitors
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Organic Synthesis
- Field : Organic Chemistry
- Application Summary : Phenylboronic acid and its derivatives are commonly used in organic synthesis. They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
- Methods and Procedures : Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
- Results or Outcomes : The outcomes of these applications can include the creation of various organic compounds .
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Solar Cells
Safety And Hazards
Future Directions
Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, have found use in a variety of applications due to their ability to form reversible covalent bonds with diols . They are used in the design of sensors, in drug delivery systems, and in organic synthesis . Future research may continue to explore these and other applications.
properties
IUPAC Name |
(4-naphthalen-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAKBYFBIWELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670208 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)phenylboronic acid | |
CAS RN |
918655-03-5 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Naphthyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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